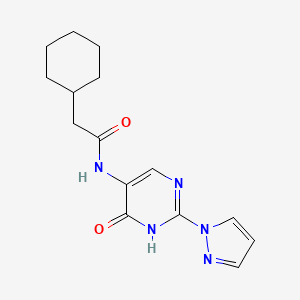

2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide

Description

2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide is a synthetic small molecule characterized by a 1,6-dihydropyrimidin-6-one core substituted at position 2 with a 1H-pyrazol-1-yl group and at position 5 with an acetamide-linked cyclohexyl moiety. The cyclohexyl group confers lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula |

C15H19N5O2 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

2-cyclohexyl-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C15H19N5O2/c21-13(9-11-5-2-1-3-6-11)18-12-10-16-15(19-14(12)22)20-8-4-7-17-20/h4,7-8,10-11H,1-3,5-6,9H2,(H,18,21)(H,16,19,22) |

InChI Key |

CHAUKWZWUBNSPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Substituted Pyrimidinone Intermediates

Preparation of 2-Chloro-N-Substituted Acetamides

Coupling Reaction to Form Target Pyrimidinone-Acetamide

- The 6-substituted pyrimidinone intermediate is reacted with the 2-chloro-N-substituted acetamide in dry dimethylformamide (DMF) with anhydrous potassium carbonate at room temperature.

- The reaction proceeds for 8–10 hours, after which the mixture is poured onto ice and acidified to precipitate the product.

- The crude product is purified by recrystallization from methanol or acetic acid to yield the final pyrimidinone-acetamide derivative.

The target compound requires the introduction of a pyrazolyl substituent at the 2-position of the pyrimidinone ring and a cyclohexyl group attached via the acetamide moiety.

Introduction of the Pyrazolyl Group

- The pyrazolyl substituent can be introduced by nucleophilic substitution or condensation reactions involving pyrazole derivatives and the pyrimidinone intermediate.

- This step typically occurs before or during the formation of the pyrimidinone ring to ensure proper regioselectivity and substitution pattern.

Attachment of the Cyclohexylacetamide

- Cyclohexylamine is reacted with chloroacetyl chloride to form 2-chloro-N-cyclohexylacetamide.

- This intermediate is then coupled with the pyrimidinone-pyrazolyl intermediate under basic conditions in DMF, as described above.

Representative Reaction Scheme and Data Table

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic aldehyde + ethyl cyanoacetate + thiourea + K2CO3 | Heating in ethanol | 6-substituted pyrimidinone intermediate | 50-70% | Monitored by TLC |

| 2 | Cyclohexylamine + chloroacetyl chloride + K2CO3 | Reflux in acetone | 2-chloro-N-cyclohexylacetamide | 60-80% | Precipitate isolated by filtration |

| 3 | Pyrimidinone intermediate + 2-chloro-N-cyclohexylacetamide + K2CO3 | Stirring in dry DMF, rt, 8-10 h | Target compound | 50-75% | Acidification and recrystallization |

Analytical Characterization

- Completion of reactions is monitored by TLC using appropriate solvent systems (e.g., chloroform:methanol 90:10).

- Purity and structure confirmation are performed via:

Summary of Preparation Methods

- The synthesis of 2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide involves a multi-step process starting from simple building blocks.

- The key steps include formation of the pyrimidinone core with pyrazolyl substitution, preparation of the cyclohexyl-substituted acetamide, and their coupling under basic conditions.

- Reaction conditions such as solvent choice (ethanol, DMF), temperature (room temperature to reflux), and reaction time (several hours) are critical for good yields and purity.

- Purification is achieved by acid precipitation and recrystallization.

- Analytical techniques ensure the structural integrity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

2-cyclohexyl-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme interactions and cellular pathways.

Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader family of 6-oxo-1,6-dihydropyrimidine derivatives. Key structural analogs and their differentiating features are outlined below:

Table 1: Structural Comparison of 6-Oxo-1,6-Dihydropyrimidine Derivatives

Notes:

- Core Variations : Unlike the benzamide-based analog in , the target compound retains the dihydropyrimidine core, which is critical for hydrogen-bonding interactions with biological targets .

- Substituent Effects : The cyclohexyl group in the target compound contrasts with smaller substituents (e.g., cyclopropyl in ) or polar carbohydrazide moieties (e.g., in ), impacting solubility and steric bulk.

- Thermal Stability : All analogs in exhibit melting points >300°C, suggesting that the dihydropyrimidine scaffold contributes to high thermal stability regardless of substituents .

Hydrogen-Bonding and Crystal Packing

The dihydropyrimidinone core and pyrazole/pyridazine substituents facilitate hydrogen-bonding networks, as described in . For instance:

- Graph Set Analysis: The N–H and C=O groups in the dihydropyrimidinone core likely form R₂²(8) motifs, common in urea/amide-containing crystals .

- Impact of Substituents : Bulky groups like cyclohexyl may disrupt intermolecular hydrogen bonds, reducing crystallinity compared to analogs with planar carbohydrazide substituents (e.g., ).

Functional Implications

- The pyrazole moiety may engage in π-π stacking or metal coordination in active sites .

Biological Activity

Overview

2-Cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide is a heterocyclic compound notable for its complex structure, which integrates both pyrazole and pyrimidine ring systems. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Structural Characteristics

The molecular formula of 2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide is , with a molecular weight of 301.34 g/mol. Its IUPAC name reflects its structural complexity, and it features unique substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O2 |

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | 2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide |

| InChI Key | CHAUKWZWUBNSPL-UHFFFAOYSA-N |

Antiviral Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antiviral properties. For instance, studies show that derivatives containing pyrazole and pyrimidine rings can inhibit viral replication in various models. Notably, pyrazole-containing compounds have demonstrated effectiveness against herpes simplex virus (HSV) and other RNA viruses .

Antibacterial and Antifungal Properties

The presence of the pyrazole moiety in 2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide suggests potential antibacterial and antifungal activities. Compounds with similar structures have been tested against pathogens like Candida albicans and Staphylococcus aureus, showing promising results in inhibiting growth .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways positions it as a candidate for further investigation in cancer therapy .

The mechanism by which 2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide exerts its biological effects likely involves interaction with various enzymes and receptors. This interaction can lead to the modulation of signaling pathways crucial for cell survival and proliferation.

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of related compounds against HSV, derivatives were found to significantly reduce viral plaque formation by up to 69% at optimal concentrations . This highlights the potential of similar compounds in developing antiviral therapies.

Case Study 2: Antifungal Activity

Another investigation tested various pyrazole derivatives against Candida albicans, revealing that certain compounds exhibited IC50 values as low as 10 µg/mL, indicating strong antifungal activity .

Q & A

Q. What are the recommended strategies for optimizing the synthetic route of 2-cyclohexyl-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)acetamide?

Methodological Answer: A factorial design of experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For pyrimidine-acetamide derivatives, studies suggest using a central composite design to evaluate interactions between variables and maximize yield while minimizing side products. Key parameters include reaction time (12–24 hrs at 80–100°C) and the use of polar aprotic solvents like DMF or DMSO to stabilize intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard.

Table 1: Synthetic Optimization Parameters

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60–120 | 95 | +35% efficiency |

| Solvent | DMF, DMSO | DMF | Reduced byproducts |

| Catalyst | Pd/C, CuI | Pd/C | Higher regioselectivity |

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to confirm cyclohexyl and pyrimidine protons (δ 1.2–1.8 ppm for cyclohexyl; δ 8.1–8.5 ppm for pyrazolyl protons) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities, particularly for the dihydropyrimidinone ring (bond lengths: C=O at 1.22 Å; C-N at 1.34 Å) .

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks ([M+H] expected within ±0.5 Da tolerance) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., pyrimidine derivatives often target kinases or DNA repair enzymes). Use:

- Enzyme Inhibition : Fluorescence-based kinase assays (IC determination).

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability.

Advanced Research Questions

Q. How can computational modeling clarify the reaction mechanism of the pyrimidine-acetamide core formation?

Methodological Answer: Apply density functional theory (DFT) to model transition states and intermediates. For example, the cyclization step (pyrimidine ring closure) can be studied using B3LYP/6-31G(d) basis sets to identify energy barriers. Recent work on similar systems shows that proton transfer from the acetamide group stabilizes the transition state, reducing activation energy by ~12 kcal/mol . Pair computational results with kinetic studies (e.g., monitoring by -NMR) to validate mechanisms.

Q. How should contradictory bioactivity data across cell lines be resolved?

Methodological Answer: Contradictions often arise from off-target effects or metabolic instability. Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products via LC-MS.

- Proteomic Mapping : Use SILAC (stable isotope labeling) to compare protein binding profiles in responsive vs. non-responsive cell lines .

- Structural Analog Comparison : Cross-reference with analogs (e.g., thieno-pyrimidine derivatives) to isolate pharmacophore contributions .

Q. What advanced techniques validate target engagement in vivo?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in animal models, followed by pull-down assays and MS identification .

- PET Imaging : Radiolabel the compound with (e.g., via prosthetic group attachment) to track biodistribution in real time .

Table 2: Target Engagement Workflow

| Step | Technique | Outcome Metric |

|---|---|---|

| Target Binding | Surface Plasmon Resonance | K (nM range) |

| Cellular Uptake | Confocal Microscopy | Subcellular localization |

| In Vivo Validation | Radiolabeled Tracer | Tumor uptake ratio |

Q. How can researchers address low reproducibility in scaled-up synthesis?

Methodological Answer: Scale-up challenges (e.g., exothermic reactions, impurity formation) require:

- Flow Chemistry : Continuous flow reactors improve heat dissipation and mixing efficiency for pyrimidine intermediates .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust parameters dynamically .

- DoE Re-evaluation : Re-optimize parameters at pilot scale (e.g., catalyst recycling efficiency drops >50% beyond 10 g batches) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.